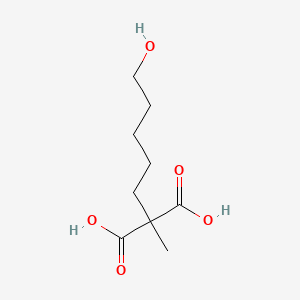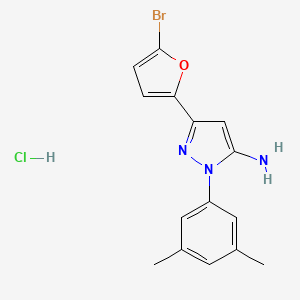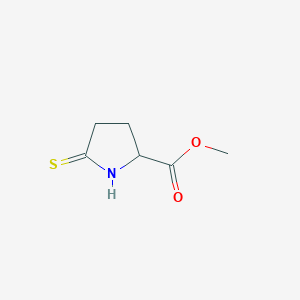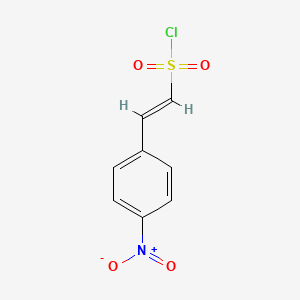
methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (MFDQ7C) is a synthetic compound with potential applications in scientific research. It is an aromatic heterocyclic compound that belongs to the family of quinazoline derivatives. MFDQ7C has been studied for its potential use in a variety of laboratory experiments, as well as its biochemical and physiological effects.
科学的研究の応用
Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has potential applications in scientific research. It can be used as a reagent in various laboratory experiments, such as in the synthesis of other compounds or in the study of biochemical and physiological effects. It can also be used as a catalyst in organic reactions. Additionally, this compound can be used in the study of drug-receptor interactions, as it has been found to bind to certain receptors in the body.
作用機序
The mechanism of action of methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is not yet fully understood. It is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical reactions. It is also believed that this compound can act as an inhibitor of certain enzymes, which can lead to changes in the body’s physiology.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which can lead to an increase in the amount of acetylcholine in the body. This can lead to increased alertness and focus, as well as improved memory and learning. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has a number of advantages and limitations for laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of laboratory experiments. Additionally, the compound is relatively stable and can be stored for long periods of time. However, it is not soluble in water, which can limit its use in some experiments.
将来の方向性
There are a number of potential future directions for the use of methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. It could be used in further research into the biochemical and physiological effects of the compound, as well as its potential use in drug-receptor interactions. Additionally, the compound could be used in further research into its potential therapeutic uses, such as in the treatment of neurological disorders. Furthermore, this compound could be used in further research into its potential use as a catalyst in organic reactions.
合成法
Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can be synthesized through a condensation reaction between 4-fluorobenzaldehyde and 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and yields this compound as the product. The reaction can be carried out in either aqueous or organic solvent. The reaction is typically carried out at a temperature of around 100°C, and the reaction time is usually around 10 minutes.
特性
IUPAC Name |
methyl 3-(4-fluorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O4/c1-23-15(21)9-2-7-12-13(8-9)18-16(22)19(14(12)20)11-5-3-10(17)4-6-11/h2-8H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZCTUOYZQPSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701578 |
Source


|
| Record name | Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917889-25-9 |
Source


|
| Record name | Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6598187.png)
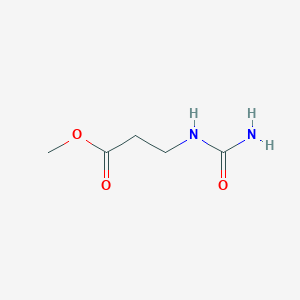
![6-benzyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B6598195.png)


